molecular formula C11H10ClN3O2 B10810287 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine

4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine

Cat. No.: B10810287
M. Wt: 251.67 g/mol
InChI Key: AIMFCDHYNDTWTE-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methoxyphenoxy group at the 6th position, and an amine group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine typically involves the nucleophilic substitution reaction of 4-chloro-6-(chloromethyl)pyrimidine with 4-methoxyphenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The methoxyphenoxy group can be hydrolyzed to form the corresponding phenol derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine
  • 4-Chloro-6-(3-methoxyphenoxy)pyrimidin-2-amine
  • 2-Amino-4-chloro-6-methoxypyrimidine

Uniqueness

4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group at the 6th position enhances its potential for enzyme inhibition and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMFCDHYNDTWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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